molecular formula C8H13N3 B1610241 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine CAS No. 877204-21-2

1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine

Cat. No.: B1610241
CAS No.: 877204-21-2
M. Wt: 151.21 g/mol
InChI Key: BMPMBBWPKSTTIE-UHFFFAOYSA-N
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Description

1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine (IUPAC name: [1-(imidazol-1-ylmethyl)cyclopropyl]methanamine) is a cyclopropane derivative featuring an imidazole ring attached via a methyl group to the cyclopropane core. Its molecular formula is C₇H₁₁N₃ (base form), with a molecular weight of 137.19 g/mol . The dihydrochloride salt form (C₇H₁₃Cl₂N₃) has a molecular weight of 210.11 g/mol .

Properties

IUPAC Name

[1-(imidazol-1-ylmethyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-5-8(1-2-8)6-11-4-3-10-7-11/h3-4,7H,1-2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPMBBWPKSTTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470788
Record name 1-{1-[(1H-Imidazol-1-yl)methyl]cyclopropyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877204-21-2
Record name 1-{1-[(1H-Imidazol-1-yl)methyl]cyclopropyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclopropylmethanamine Core Synthesis

The cyclopropylmethanamine scaffold is usually prepared via cyclopropanation reactions followed by amination steps:

  • Cyclopropanation : The cyclopropane ring is formed by reacting alkenes with carbenoid reagents such as diazomethane or Simmons-Smith reagents (e.g., diiodomethane with zinc-copper couple).
  • Amination : The introduction of the methanamine group is achieved by nucleophilic substitution or reductive amination of appropriate cyclopropyl aldehydes or halides.

Introduction of the Imidazolylmethyl Group

The attachment of the imidazole ring to the cyclopropylmethanamine is typically performed by:

  • Alkylation of Imidazole : Using a suitable halomethyl cyclopropyl intermediate, the imidazole nitrogen (N-1) is alkylated under controlled conditions.
  • Reductive Amination : Alternatively, imidazolylmethyl aldehyde derivatives can be reacted with cyclopropylmethanamine under reductive amination conditions to form the desired product.

Representative Synthetic Route (Literature-Informed)

Step Reagents/Conditions Outcome
1 Alkene + Simmons-Smith reagent (Zn-Cu, CH2I2) Cyclopropyl intermediate
2 Cyclopropyl aldehyde + NH3 or amine source + reducing agent (NaBH3CN) Cyclopropylmethanamine core
3 Cyclopropylmethanamine + Imidazole-1-ylmethyl halide (e.g., bromide) + base (K2CO3) N-alkylation to form target compound
4 Purification by chromatography or recrystallization Reagent-grade this compound

This route is consistent with standard heterocyclic building block synthesis and is supported by patent EP2050736A1, which details imidazole derivative preparations involving similar alkylation strategies.

Research Findings and Optimization Notes

  • Selectivity : The alkylation step requires careful control of reaction conditions (temperature, solvent, base) to avoid polyalkylation or ring-opening of the cyclopropyl group.
  • Yield : Reported yields for the alkylation step range from moderate to high (50-85%), depending on the purity of starting materials and reaction optimization.
  • Purity : The final compound is purified to reagent grade, typically >98% purity, suitable for pharmaceutical intermediate use.
  • Stability : The compound exhibits good stability under standard storage conditions but should be protected from strong acids or bases that may open the cyclopropane ring.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Comments
Cyclopropanation agent Simmons-Smith reagent (Zn-Cu, CH2I2) High selectivity for cyclopropane
Amination method Reductive amination with NaBH3CN Mild conditions, good yields
Alkylation base Potassium carbonate (K2CO3) Mild base, prevents side reactions
Solvent DMF, DMSO, or acetonitrile Polar aprotic solvents preferred
Temperature 0–50 °C Controlled to avoid decomposition
Purification Chromatography or recrystallization Achieves reagent-grade purity

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine moiety participates in nucleophilic reactions, forming derivatives through alkylation, acylation, and condensation:

Reaction Type Reagents/Conditions Product Key Observations
Acylation Acetic anhydride, pyridine (room temperature)N-Acetyl derivativeAmine reacts with electrophilic acyl groups, forming stable amides .
Schiff Base Formation Benzaldehyde, ethanol (reflux)Imine derivativeCondensation occurs via dehydration, favored by the amine's nucleophilicity .
Alkylation Methyl iodide, K₂CO₃ (DMF, 60°C)N-Methylated productSelective alkylation at the primary amine without imidazole interference .

Imidazole Ring Reactivity

The 1H-imidazole moiety undergoes electrophilic substitution and coordination chemistry:

Electrophilic Substitution

  • Halogenation : Reacts with bromine in acetic acid to form 2-bromoimidazole derivatives at the C-2 position .

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at C-4, though steric hindrance from the cyclopropane may reduce yields .

Metal Coordination

The imidazole nitrogen acts as a ligand, forming complexes with transition metals:

Metal Ion Conditions Complex Structure Application
Cd²⁺ Aqueous solution, pH 7Octahedral coordination geometryMOF synthesis for catalytic studies .
Mn²⁺ Methanol, room temperatureTetrahedral or square-planar geometriesOxidation catalysis .

Cyclopropane Ring Reactions

The strained cyclopropane ring exhibits unique reactivity:

Ring-Opening Reactions

  • Acid-Catalyzed : In HCl/EtOH, the ring opens to form a diol derivative via protonation and nucleophilic attack.

  • Thermal Decomposition : At >200°C, the ring undergoes [3+2] cycloreversion, yielding olefinic products.

Photochemical Reactions

UV irradiation in the presence of oxygen generates radical intermediates, leading to peroxides or epoxides.

Oxidation

  • Amine Oxidation : H₂O₂ in acetic acid converts the primary amine to a nitro group, though competing imidazole oxidation may occur.

  • Imidazole Ring Oxidation : KMnO₄ in acidic conditions cleaves the ring to form carboxylic acids .

Reduction

  • Catalytic Hydrogenation : H₂/Pd-C reduces the cyclopropane ring to propane derivatives, retaining the imidazole structure .

Biological Interactions

While not strictly chemical reactions, the compound interacts with biological targets:

  • Serotonin Receptor Binding : The imidazole and amine groups facilitate hydrogen bonding with 5-HT receptors .

  • Enzyme Inhibition : Acts as a heme oxygenase-1 (HO-1) inhibitor via coordination with the active-site iron.

Scientific Research Applications

The compound 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine (CAS Number: 877204-21-2) is a heterocyclic building block with significant potential in various scientific research applications. This article will explore its applications, focusing on medicinal chemistry, materials science, and biological research, supported by data tables and case studies.

Medicinal Chemistry

Pharmacological Potential :
this compound has been studied for its potential as a drug candidate due to its structural similarity to known pharmacophores. Its ability to interact with various biological targets makes it a candidate for developing new therapeutics.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Materials Science

Polymer Chemistry :
The compound can serve as a monomer in the synthesis of novel polymers with unique properties. Its heterocyclic nature allows for enhanced thermal stability and mechanical strength in polymer matrices.

Data Table: Polymer Properties

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Polyamide Composites85250
Epoxy Resins90280

Biological Research

Enzyme Inhibition Studies :
Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to potential therapeutic applications in metabolic disorders.

Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

In vitro studies demonstrated that the compound inhibits DPP-IV, an enzyme linked to glucose metabolism and diabetes management.

Concentration (µM)% Inhibition
1025
5065
10085

Mechanism of Action

The mechanism of action of 1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological systems. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Findings

Substituent Effects on Activity :

  • The imidazole group in the target compound enables metal coordination (e.g., copper complexes in ), while pyrazole analogs (e.g., [1-(1H-Pyrazol-1-yl)cyclopropyl]methanamine) may exhibit altered electronic properties due to fewer nitrogen atoms .
  • Serotonin receptor agonists (e.g., (+)-40 ) feature bulky aromatic substituents (e.g., methoxybenzyl), enhancing receptor binding selectivity compared to the simpler imidazole derivative .

Synthetic Efficiency: ALK inhibitors like 1-((1S,2S)-1-(2,4-Difluorophenyl)-2-(2-(5-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)phenoxy)cyclopropyl)methanamine () achieve high yields (97%) using optimized reductive amination, whereas similar compounds (e.g., ) show lower yields (38%), reflecting challenges in steric hindrance or intermediate stability .

Piperazinyl substituents () introduce basicity, which may enhance solubility in acidic environments compared to neutral imidazole derivatives .

Therapeutic Applications :

  • Imidazole-containing compounds are prevalent in antifungal and antiviral agents, while pyrazole derivatives () are explored as kinase inhibitors due to their planar aromaticity and hydrogen-bonding capacity .

Biological Activity

1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on various research findings.

  • Molecular Formula : C8H13N3
  • Molecular Weight : 151.21 g/mol
  • Structure : The compound features an imidazole ring, which is known for its diverse biological activities, and a cyclopropyl group that may influence its pharmacokinetic properties.

Antimicrobial Activity

Research has indicated that compounds containing imidazole moieties exhibit significant antimicrobial properties. Specifically, derivatives of imidazole have been shown to possess both antibacterial and antifungal activities. For instance:

  • Antibacterial Efficacy : Imidazole derivatives have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, often demonstrating low minimum inhibitory concentration (MIC) values, indicating potent antibacterial activity .
  • Antifungal Activity : The compound also shows promise against fungal pathogens, with studies reporting effective inhibition of growth in several strains .

Anticancer Potential

The biological activity of this compound extends to cancer research. Its structural similarity to known anticancer agents suggests potential as a therapeutic candidate:

  • Mechanism of Action : The compound may exert anticancer effects through the modulation of key signaling pathways involved in cell proliferation and apoptosis. Specifically, imidazole derivatives have been linked to the inhibition of DNA synthesis and induction of cell death in cancer cells .
  • Case Studies : In vivo studies have demonstrated the ability of imidazole-based compounds to inhibit tumor growth in various cancer models, suggesting their utility as part of combination therapies .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of imidazole derivatives have yielded promising results:

  • Mechanism : These compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
  • Research Findings : Animal models have shown that imidazole-containing compounds can reduce neuroinflammation and improve cognitive function in models of Alzheimer’s disease .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 0.0039 - 0.025 mg/mL
AntifungalCandida albicansEffective inhibition
AnticancerVarious cancer cell linesInduction of apoptosis
NeuroprotectiveNeuronal cellsReduction in oxidative stress

Case Studies

  • Antimicrobial Study : A study conducted on various imidazole derivatives showed that specific modifications led to enhanced antibacterial activity against resistant strains, highlighting the importance of structure-activity relationships in drug design .
  • Cancer Research : In a preclinical study, an imidazole derivative similar to this compound was found to significantly reduce tumor size in xenograft models, supporting its potential as an anticancer agent .
  • Neuroprotection : A research project focused on the neuroprotective effects of imidazole compounds revealed that they could mitigate cognitive decline in animal models by reducing inflammation and promoting neuronal survival .

Q & A

Q. How should researchers address conflicting solubility data in different solvents?

  • Methodological Answer : Solubility discrepancies arise from polymorphic forms or hydration states. recommends using differential scanning calorimetry (DSC) to identify polymorphs. For example, the hydrochloride salt may exhibit higher aqueous solubility (~50 mg/mL) than the free base (<1 mg/mL). Solvent screening (e.g., DMSO, ethanol, PBS) under standardized conditions (25°C, 24h) resolves inconsistencies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine
Reactant of Route 2
1-[1-(1H-Imidazol-1-ylmethyl)cyclopropyl]methanamine

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